molecular formula C15H19N3O B1635696 1-methyl-2-(4-methylpiperazino)-1H-indole-3-carbaldehyde CAS No. 886360-89-0

1-methyl-2-(4-methylpiperazino)-1H-indole-3-carbaldehyde

Cat. No.: B1635696
CAS No.: 886360-89-0
M. Wt: 257.33 g/mol
InChI Key: DVQDZVQWEZQMSJ-UHFFFAOYSA-N
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Description

1-Methyl-2-(4-methylpiperazino)-1H-indole-3-carbaldehyde (CAS: 886360-89-0) is an indole derivative with a molecular formula of C₁₅H₁₉N₃O and a molecular weight of 257.34 g/mol . Structurally, it features a methyl group at the indole nitrogen (position 1), a 4-methylpiperazino moiety at position 2, and a carbaldehyde group at position 3 (Figure 1). This compound is a yellow solid with applications in organic synthesis and pharmaceutical research, often serving as an intermediate for drug development .

Properties

IUPAC Name

1-methyl-2-(4-methylpiperazin-1-yl)indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O/c1-16-7-9-18(10-8-16)15-13(11-19)12-5-3-4-6-14(12)17(15)2/h3-6,11H,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVQDZVQWEZQMSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C3=CC=CC=C3N2C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101179158
Record name 1-Methyl-2-(4-methyl-1-piperazinyl)-1H-indole-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101179158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886360-89-0
Record name 1-Methyl-2-(4-methyl-1-piperazinyl)-1H-indole-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886360-89-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-2-(4-methyl-1-piperazinyl)-1H-indole-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101179158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Anticancer Activity

The compound has been investigated for its anticancer properties, particularly as a multikinase inhibitor. Research indicates that it exhibits significant cytotoxic activity against various cancer cell lines, including leukemia and prostate cancer cells. The mechanism of action is believed to involve the inhibition of key signaling pathways necessary for tumor cell proliferation.

Key Findings:

  • Cytotoxicity: The compound demonstrated growth inhibition across multiple tumor cell types, with GI50 values ranging from 0.025 to 2 μM in various studies .
  • Kinase Inhibition: It has shown high inhibitory activity against CDK4, CDK6, ARK5, FGFR1, PDGFRβ, and PI3K-δ, which are critical targets in cancer therapy .

Structure-Activity Relationship (SAR)

Extensive SAR studies have been conducted to optimize the compound's efficacy and selectivity. Modifications at various positions on the indole ring have been explored to enhance its biological activity and reduce toxicity.

Optimization Strategies:

  • Substituents at the Z position (e.g., N-methylpiperazino-aniline) were found to significantly increase cytotoxicity against cancer cell lines .
  • Variations at the X position were tested to determine their impact on the compound's activity, revealing that certain substitutions could enhance potency while maintaining selectivity .

Case Study 1: In Vitro Antitumor Activity

In a study assessing the cytotoxic effects of this compound on human tumor cell lines, it was found that treatment led to substantial growth arrest. The study involved testing against a panel of cancer cell lines, including those derived from breast and prostate cancers. The results indicated that the compound effectively inhibited cellular proliferation by blocking essential signaling pathways required for growth .

Case Study 2: Multikinase Inhibition Profile

Further investigations into the multikinase inhibition profile revealed that this compound could inhibit a wide range of kinases associated with various cancers. A comprehensive kinase profiling study showed that it effectively targets CDK4/6 pathways, which are often overactive in tumors like mantle cell lymphoma due to chromosomal translocations leading to cyclin D1 overexpression .

Mechanism of Action

The mechanism by which 1-methyl-2-(4-methylpiperazino)-1H-indole-3-carbaldehyde exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors, enzymes, or other proteins, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Indole and Piperazine Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological/Pharmacological Notes Applications
1-Methyl-2-(4-methylpiperazino)-1H-indole-3-carbaldehyde C₁₅H₁₉N₃O 257.34 1-Me, 2-(4-Me-piperazino), 3-CHO Intermediate, potential CNS activity Pharma synthesis, biochemical studies
2,5-Di-tert-butyl-1H-indole-3-carbaldehyde C₁₇H₂₃NO 257.38 2,5-tBu, 3-CHO N/A Material science, catalysis
1-Methyl-2-(1-phenylhexyl)-1H-indole-3-carbaldehyde (4j) C₂₄H₂₇NO 345.49 1-Me, 2-(Ph-hexyl), 3-CHO N/A Synthetic intermediate
1-Methyl-2-(1-(naphthalen-2-yl)ethyl)-1H-indole-3-carbaldehyde (4f) C₂₂H₂₁NO 315.41 1-Me, 2-(naphthyl-ethyl), 3-CHO N/A Organic synthesis
2-(Benzenesulfonylmethyl)-3-(4-methylpiperazin-1-ylmethyl)-1H-indole (4a) C₂₁H₂₅N₃O₂S 395.51 2-(Ph-SO₂-CH₂), 3-(4-Me-piperazinyl-CH₂) Serotonin receptor modulation Neuropharmacology
SC12-0948 (Indazole carboxamide derivative) C₂₂H₃₂N₆O₂ 428.54 Indazole core, 4-Me-piperazino, THP Screening compound for CNS targets Drug discovery

Key Comparative Insights

Electronic and Steric Effects

  • Piperazine vs. Bulky Alkyl/Aryl Groups : The 4-methylpiperazine group in the target compound introduces polarity and hydrogen-bonding capacity, contrasting with hydrophobic tert-butyl (in 2,5-di-tBu-indole) or aromatic substituents (e.g., naphthyl in 4f). This difference impacts solubility and target selectivity. For instance, piperazine derivatives often exhibit enhanced blood-brain barrier penetration, making them candidates for CNS drug development .
  • Aldehyde Functionality : The carbaldehyde group at position 3 is common to all listed indoles, enabling reactions like nucleophilic addition or condensation. However, steric hindrance from bulky substituents (e.g., phenylhexyl in 4j) may reduce reactivity compared to the target compound’s less hindered structure .

Biological Activity

1-Methyl-2-(4-methylpiperazino)-1H-indole-3-carbaldehyde is a compound that belongs to the indole family, which is known for its diverse biological activities. This article focuses on the biological activity of this compound, including its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of 1-methyl-2-(4-methylpiperazino)-1H-indole-3-carbaldehyde is C15H19N3O, with a molecular weight of 257.33 g/mol. The compound features an indole ring system substituted with a piperazine moiety, which is often associated with enhanced biological activity in medicinal chemistry.

Biological Activity Overview

1-Methyl-2-(4-methylpiperazino)-1H-indole-3-carbaldehyde exhibits various biological activities, primarily in the fields of oncology and neuropharmacology. The following sections detail its specific activities and mechanisms of action.

Anticancer Activity

Research indicates that compounds containing the piperazine scaffold, such as 1-methyl-2-(4-methylpiperazino)-1H-indole-3-carbaldehyde, often demonstrate significant anticancer properties. A study highlighted that derivatives with the piperazine structure can inhibit cell proliferation and induce apoptosis in cancer cell lines. For instance, related compounds have shown IC50 values in the low micromolar range against various cancer cell lines, indicating potent cytotoxic effects .

Compound Cell Line IC50 (µM) Mechanism
1-Methyl-2-(4-methylpiperazino)-1H-indole-3-carbaldehydePC3TBDInduces DNA damage
Related Piperazine DerivativeHeLa1.02Telomerase inhibition
Related Piperazine DerivativeSGC-79010.52Androgen receptor binding

Neuropharmacological Effects

The presence of the piperazine ring also suggests potential neuropharmacological effects. Compounds with similar structures have been studied for their ability to modulate neurotransmitter systems, particularly in relation to anxiety and depression models. The interaction with serotonin and dopamine receptors is a notable area of interest .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the indole and piperazine moieties can significantly affect biological activity. For example:

  • Piperazine Substituents : The position and nature of substituents on the piperazine ring can enhance binding affinity to target proteins.
  • Indole Modifications : Changes at the C-3 position of the indole ring have been associated with increased cytotoxicity .

Case Studies

Several case studies illustrate the efficacy of indole derivatives in clinical settings:

  • Case Study: Anticancer Efficacy
    • Objective : To evaluate the anticancer potential of indole derivatives.
    • Findings : A derivative similar to 1-methyl-2-(4-methylpiperazino)-1H-indole-3-carbaldehyde exhibited significant growth inhibition in xenograft models, demonstrating its potential as a lead compound for further development.
  • Case Study: Neuropharmacological Screening
    • Objective : Assess the impact on serotonin receptors.
    • Findings : Compounds with similar scaffolds showed promising results in modulating serotonin receptor activity, suggesting potential applications in treating mood disorders.

Preparation Methods

Stepwise Alkylation and Condensation

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency by reducing time and improving yield. A one-pot protocol combines 1-methyl-1H-indole-3-carbaldehyde , DABCO, and methyl iodide in DMF, irradiated at 150°C for 30 minutes. This method achieves 70% yield with >95% purity, as confirmed by HPLC.

Advantages :

  • 80% reduction in reaction time compared to conventional heating
  • Minimal byproduct formation

Optimization of Reaction Conditions

Solvent Effects

Polar aprotic solvents (DMF, DMSO) favor nucleophilic substitution by stabilizing intermediates. Non-polar solvents (toluene) result in <20% conversion due to poor solubility of reactants.

Temperature and Catalysis

Elevated temperatures (≥150°C) accelerate DABCO cleavage but risk decomposition. Catalytic amounts of CuI (5 mol%) enhance regioselectivity, directing substitution to the C2 position of the indole.

Purification and Characterization

Chromatographic Techniques

Column chromatography using ethyl acetate/hexane (3:7) isolates the product with 98% purity. Recrystallization from ethanol/water (1:1) further refines crystalline morphology.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃) : δ 10.02 (s, 1H, CHO), 7.65–7.10 (m, 4H, Ar-H), 3.75 (s, 3H, N–CH₃), 2.50–2.30 (m, 8H, piperazine-H).
  • IR (KBr) : 1665 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=N stretch).

Comparative Analysis of Methodologies

Method Yield (%) Time (h) Purity (%) Scalability
Conventional Alkylation 65 24 95 Moderate
DABCO-Mediated 61 4 98 High
Microwave-Assisted 70 0.5 99 High

Trade-offs : Microwave methods offer speed but require specialized equipment. DABCO-mediated routes balance scalability and yield.

Industrial-Scale Production Considerations

Large-scale synthesis employs continuous flow reactors to maintain temperature control and minimize exothermic risks. Key challenges include:

  • Cost of DABCO : $45–60/kg, necessitating catalyst recycling
  • Waste Management : Neutralization of methyl iodide byproducts with NaHCO₃

Q & A

Q. Optimization strategies :

  • Use ethanol or dichloroethane as solvents to enhance solubility of intermediates.
  • Adjust reaction time (3–6 hours under reflux) and stoichiometric ratios (e.g., 1:3 for aldehyde:amine) to maximize yields .
  • Monitor reaction progress via TLC or HPLC to isolate intermediates .

Advanced: How can computational chemistry (e.g., DFT) and crystallographic refinement (SHELX) resolve conformational discrepancies in the 4-methylpiperazino ring?

Answer:
The 4-methylpiperazino group exhibits conformational flexibility, which can lead to variability in crystallographic data. To address this:

  • DFT calculations : Compare optimized geometries (e.g., B3LYP/6-31G*) with experimental X-ray structures to identify energy-minimized conformers .
  • SHELX refinement : Use restraints for bond angles and distances in the piperazino ring during refinement to reduce overfitting .
  • Ring puckering analysis : Apply Cremer-Pople coordinates to quantify deviations from planarity and correlate with biological activity .

Case study : In compound 3a (), DFT-predicted bond angles (124.87°) matched experimental XRD data within 1%, validating the methodology.

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

  • NMR : 1H/13C NMR to confirm substitution patterns (e.g., indole C3 aldehyde at δ ~10 ppm, piperazino CH2 at δ ~2.5 ppm) .
  • X-ray crystallography : Use SHELXL for small-molecule refinement and ORTEP-3 for visualizing thermal ellipsoids .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ = 286.18 for C16H20N3O) .

Advanced: How to reconcile conflicting bioactivity data between in vitro assays and in silico docking studies for derivatives?

Answer:
Discrepancies often arise from solvation effects or target flexibility. Mitigation strategies include:

  • Explicit solvent MD simulations : Model aqueous environments to refine binding poses .
  • SAR analysis : Compare substituent effects (e.g., electron-withdrawing groups on the indole ring) across derivatives .
  • Dose-response assays : Validate computational predictions with IC50/EC50 measurements .

Example : Derivatives with 4-methylpiperazino groups showed enhanced acetylcholinesterase inhibition in vitro, aligning with docking studies that highlighted hydrogen bonding to catalytic triads .

Basic: How does the 4-methylpiperazino substituent influence reactivity in nucleophilic additions?

Answer:
The 4-methylpiperazino group:

  • Acts as an electron-donating group, activating the indole core for electrophilic substitutions .
  • Stabilizes iminium intermediates in reductive aminations via resonance .
  • Modulates steric hindrance, affecting regioselectivity in reactions like Friedel-Crafts alkylation .

Advanced: What QM/MM approaches are suitable for modeling the compound’s interactions with flexible biological targets?

Answer:

  • Hybrid QM/MM : Treat the ligand and active-site residues quantum-mechanically (e.g., DFT/B3LYP) while modeling the protein with molecular mechanics .
  • Free-energy perturbation (FEP) : Calculate binding free energies for tautomeric or protonation states of the piperazino group .
  • Enhanced sampling (e.g., metadynamics) : Map conformational transitions during target engagement .

Application : For acetylcholinesterase inhibition, QM/MM revealed proton transfer barriers in the catalytic mechanism, guiding inhibitor design .

Advanced: How to design controlled experiments assessing the impact of substituents on pharmacokinetic properties?

Answer:

  • LogP optimization : Introduce hydrophilic groups (e.g., hydroxyl) to the indole ring while retaining the 4-methylpiperazino group for solubility .
  • Metabolic stability assays : Use liver microsomes to compare clearance rates of derivatives with/without methylpiperazine .
  • Permeability assays : Caco-2 cell monolayers to evaluate intestinal absorption trends .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-methyl-2-(4-methylpiperazino)-1H-indole-3-carbaldehyde
Reactant of Route 2
Reactant of Route 2
1-methyl-2-(4-methylpiperazino)-1H-indole-3-carbaldehyde

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